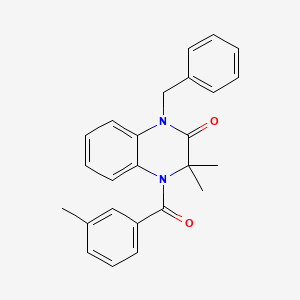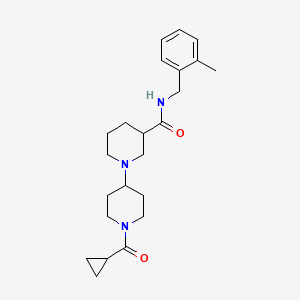![molecular formula C14H19NO3 B5973847 4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
4-[2-(2-methylphenoxy)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methylphenoxy)propanoyl]morpholine (MPM) is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 4-[2-(2-methylphenoxy)propanoyl]morpholine is not fully understood. However, it has been proposed that 4-[2-(2-methylphenoxy)propanoyl]morpholine exerts its pharmacological effects by modulating various signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to inhibit the phosphorylation of p65 subunit of NF-κB, which leads to the suppression of NF-κB-mediated transcriptional activation of pro-inflammatory genes. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to activate the extrinsic and intrinsic apoptotic pathways by upregulating the expression of caspases and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(2-methylphenoxy)propanoyl]morpholine in lab experiments include its potent pharmacological activities, ease of synthesis, and low toxicity. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to exhibit synergistic effects with other drugs, which may enhance its therapeutic potential. However, the limitations of using 4-[2-(2-methylphenoxy)propanoyl]morpholine in lab experiments include its poor solubility in water and limited stability under acidic conditions. Moreover, the mechanism of action of 4-[2-(2-methylphenoxy)propanoyl]morpholine is not fully understood, which may limit its clinical applications.
Orientations Futures
Future studies on 4-[2-(2-methylphenoxy)propanoyl]morpholine should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of 4-[2-(2-methylphenoxy)propanoyl]morpholine analogs with improved pharmacological properties, such as solubility and stability, may enhance its therapeutic potential. Furthermore, the evaluation of the in vivo efficacy and safety of 4-[2-(2-methylphenoxy)propanoyl]morpholine and its analogs in animal models may provide valuable insights into their clinical applications. Finally, the exploration of the potential applications of 4-[2-(2-methylphenoxy)propanoyl]morpholine in material science, such as the synthesis of functionalized polymers and nanoparticles, may open up new avenues for its utilization.
Méthodes De Synthèse
The synthesis of 4-[2-(2-methylphenoxy)propanoyl]morpholine involves the reaction of 2-methylphenol with 2-bromopropanoyl chloride to form 2-(2-methylphenoxy)propanoic acid, which is then converted to 4-[2-(2-methylphenoxy)propanoyl]morpholine by reacting with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The yield of 4-[2-(2-methylphenoxy)propanoyl]morpholine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
4-[2-(2-methylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to possess potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-5-3-4-6-13(11)18-12(2)14(16)15-7-9-17-10-8-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUOQHMSKHSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(morpholin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
methanone](/img/structure/B5973838.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
